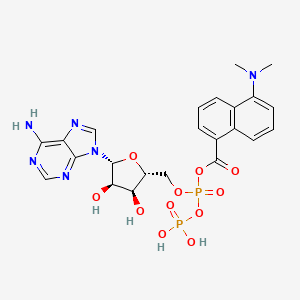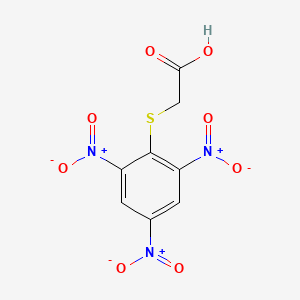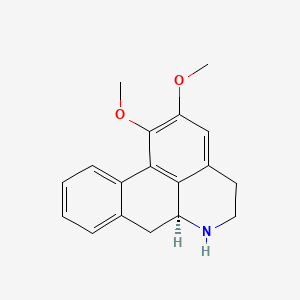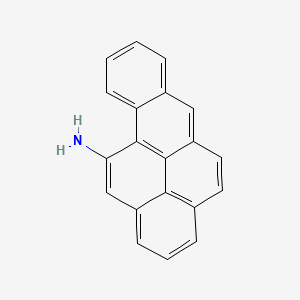
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate is a complex organic phosphorus compound with the molecular formula C6H13O7PS and a molecular weight of 260.2 g/mol . This compound is characterized by its unique structure, which includes both hydroxyl and methylsulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate typically involves multi-step organic synthesis. One common method includes the phosphorylation of 5-methylthioribulose, followed by oxidation and hydrolysis steps . The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methylthioribulose 1-phosphate: A related compound with similar structural features but different functional groups.
D-erythro-2-Pentulose, 5-S-methyl-5-thio-, 1- (dihydrogen phosphate): Another structurally similar compound with distinct chemical properties.
Uniqueness
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate is unique due to its combination of hydroxyl and methylsulfanyl groups, which confer specific reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
86316-83-8 |
|---|---|
Molecular Formula |
C6H13O7PS |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
[(3R,4S)-3,4-dihydroxy-5-methylsulfanyl-2-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O7PS/c1-15-3-5(8)6(9)4(7)2-13-14(10,11)12/h5-6,8-9H,2-3H2,1H3,(H2,10,11,12)/t5-,6+/m1/s1 |
InChI Key |
CNSJRYUMVMWNMC-RITPCOANSA-N |
SMILES |
CSCC(C(C(=O)COP(=O)(O)O)O)O |
Isomeric SMILES |
CSC[C@H]([C@H](C(=O)COP(=O)(O)O)O)O |
Canonical SMILES |
CSCC(C(C(=O)COP(=O)(O)O)O)O |
| 86316-83-8 | |
physical_description |
Solid |
Synonyms |
1-phospho-5-S-methylthioribulose 1-PMT-ribulose methylthioribulose 1-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)


